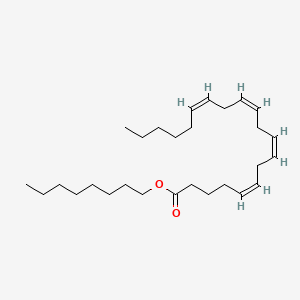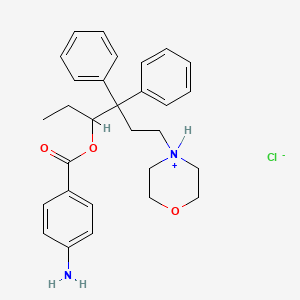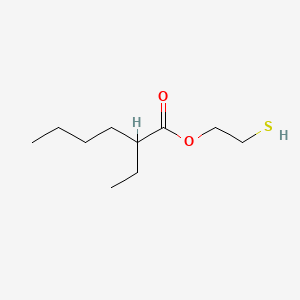
2-Mercaptoethyl 2-ethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptoethyl 2-ethylhexanoate is an organic compound with the molecular formula C10H20O2S. It is also known as 2-ethylhexanoic acid 2-mercaptoethyl ester. This compound is characterized by the presence of a mercapto group (-SH) and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Mercaptoethyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient method .
Analyse Chemischer Reaktionen
Types of Reactions
2-Mercaptoethyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercaptoethanol and 2-ethylhexanol.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
2-Mercaptoethyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-mercaptoethyl 2-ethylhexanoate involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, affecting their function and activity. The ester group can also undergo hydrolysis, releasing 2-mercaptoethanol and 2-ethylhexanoic acid, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Mercaptoethyl 3,5,5-trimethylhexanoate
- (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate)
- (Methylstannylidyne)tris(thioethylene)trilaurate
Uniqueness
2-Mercaptoethyl 2-ethylhexanoate is unique due to its specific combination of a mercapto group and an ester group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic properties .
Eigenschaften
CAS-Nummer |
67859-57-8 |
|---|---|
Molekularformel |
C10H20O2S |
Molekulargewicht |
204.33 g/mol |
IUPAC-Name |
2-sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)10(11)12-7-8-13/h9,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
GLZUYMAJJWRTGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)OCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ledienosid [German]](/img/structure/B13766944.png)
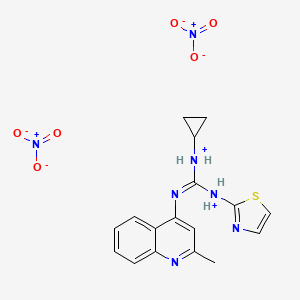
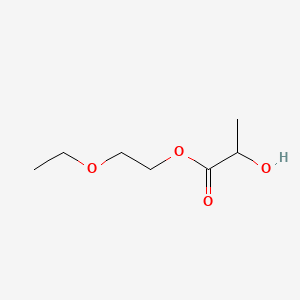
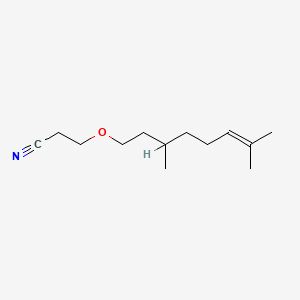
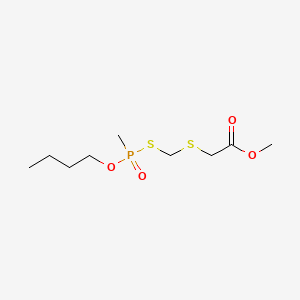
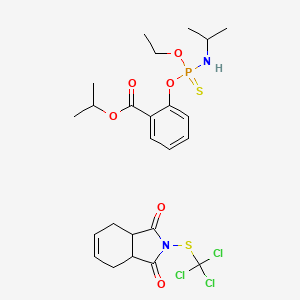

![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

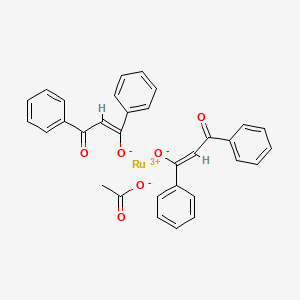
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
